

# Crystal Structure Analysis of 1-Benzyloxy-4-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: *Benzene, 1-nitro-4-(phenylmethoxy)-*

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This technical guide provides an in-depth analysis of the crystal structure of 1-benzyloxy-4-nitrobenzene, an organic compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its molecular interactions.

## Crystal Structure and Physicochemical Properties

1-Benzyloxy-4-nitrobenzene ( $C_{13}H_{11}NO_3$ ) is a nitrobenzene derivative.<sup>[1]</sup> Its molecular structure consists of a nitrobenzene group linked to a benzyl group through an ether linkage. The crystalline form presents as colorless sheets.<sup>[2]</sup>

## Crystallographic Data

The crystal structure of 1-benzyloxy-4-nitrobenzene has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group  $P2_1/c$ .<sup>[2]</sup> Key crystallographic data are summarized in the table below.

Parameter	Value
Chemical Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	229.23 g/mol [2]
Crystal System	Monoclinic[2]
Space Group	P2 <sub>1</sub> /c[2]
a	14.0913 (18) Å[2]
b	10.7640 (14) Å[2]
c	7.6056 (10) Å[2]
β	100.349 (2)°[2]
Volume	1134.8 (3) Å <sup>3</sup> [2]
Z	4[2]
Calculated Density	1.342 Mg m <sup>-3</sup> [2]
Radiation	Mo Kα (λ = 0.71073 Å)[2]
Temperature	120 K[2]
R-factor	0.046[2]
wR-factor	0.114[2]

## Intermolecular Interactions

The crystal packing of 1-benzyloxy-4-nitrobenzene is stabilized by weak C—H⋯π interactions. Specifically, hydrogen atoms from the benzyloxy group interact with the π-system of adjacent benzene rings, contributing to the overall stability of the crystal lattice.[2]

## Experimental Protocols

The following sections provide the methodologies for the synthesis of 1-benzyloxy-4-nitrobenzene and the subsequent determination of its crystal structure.

## Synthesis of 1-Benzyloxy-4-nitrobenzene

The synthesis of the title compound was achieved through a nucleophilic substitution reaction between 4-nitrophenol and benzyl bromide.<sup>[2]</sup>

Materials:

- 4-nitrophenol
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Benzyl bromide
- Ethyl acetate
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Water

Procedure:

- A mixture of 4-nitrophenol (2.00 g, 0.01438 mol) and potassium carbonate (2.38 g, 0.01725 mol) in 15 ml of DMF was stirred at 70°C for 1 hour.
- The reaction mixture was cooled to room temperature.
- Benzyl bromide (2.70 g, 0.015 mol) was added slowly to the mixture, which was then stirred at room temperature for 45 minutes.
- The reaction mixture was poured into 50 ml of water and extracted with ethyl acetate (3 x 20 ml).
- The combined organic layers were washed with water (3 x 10 ml), dried over anhydrous  $Na_2SO_4$ , and concentrated under reduced pressure to yield the solid product.
- The crude product was recrystallized from ethyl alcohol to obtain colorless crystals suitable for X-ray diffraction analysis.<sup>[2]</sup>

## Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction.[2]

Instrumentation:

- Bruker SMART CCD area-detector diffractometer[2]

Data Collection:

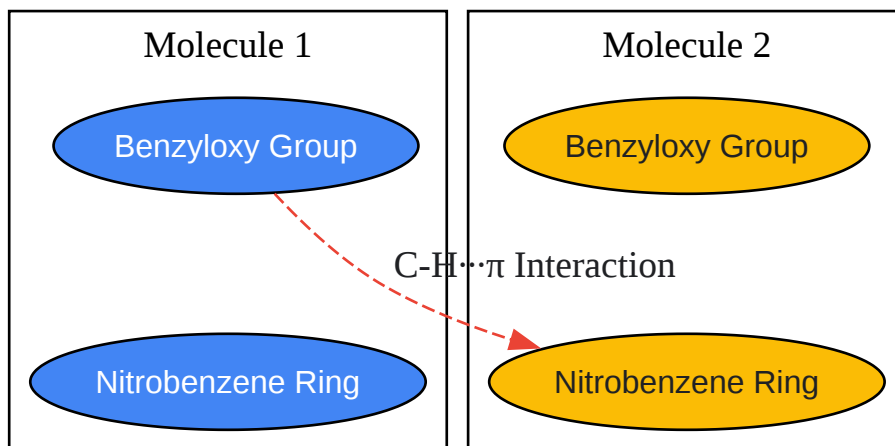
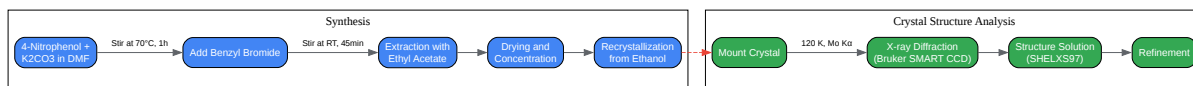
- A suitable single crystal of 1-benzyloxy-4-nitrobenzene with dimensions  $0.27 \times 0.10 \times 0.07$  mm was selected and mounted on the diffractometer.[2]
- X-ray diffraction data were collected at a temperature of 120 K using Mo K $\alpha$  radiation ( $\lambda = 0.71073$  Å).[2]
- A total of 2221 independent reflections were collected.[2]

Structure Solution and Refinement:

- The structure was solved using the SHELXS97 program.[2]
- All hydrogen atoms were positioned geometrically and refined using a riding model.[2]
- The final refinement converged with an R-factor of 0.046 and a wR-factor of 0.114.[2]

## Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of 1-benzyloxy-4-nitrobenzene.



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## References

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- 2. researchgate.net [researchgate.net]
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